molecular formula C6H7NS B1361107 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 5661-10-9

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole

Cat. No. B1361107
CAS RN: 5661-10-9
M. Wt: 125.19 g/mol
InChI Key: QCCKBDNIBZPFCH-UHFFFAOYSA-N
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Description

“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 . The Canonical SMILES representation is C1CC2=C(C1)SC=N2 . These codes provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of new pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles were synthesized via the Hurd–Mori reaction. This study explored the regioselectivity of cyclization and established trends to predict the formation of bicyclic 1,2,3-thiadiazoles (Turner et al., 2010).
  • Investigations into the radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols showed the formation of dithiaspirobicycles, demonstrating the utility of 1,3-thiazole-5-thiols in complex chemical synthesis (Jenny et al., 1989).

Structural Analysis

  • X-ray structures of various thiazolidine-2-thiones, including 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d]thiazole-2-thione, were presented, showing different conformations of the heteroatomic ring in compounds with five-, six-, or seven-membered condensed rings (Laknifli et al., 1995).

Synthesis and Reaction Studies

  • The synthesis and reactions of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent led to the formation of 4,5-dihydro-1,3-thiazoles and 5-6-dihydro-4H-thiazines, illustrating another aspect of the chemical versatility of these compounds (Kodama et al., 2005).

Application in Complex Compound Synthesis

  • 1,3-Thiazole-5(4H)-thiones undergo various reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, to form a range of dithiaspiro heterocycles and fused polycyclic compounds, showcasing the compound's utility in creating complex molecular structures (Heimgartner, 1991).

Advanced Synthesis Techniques

  • Microwave-assisted synthesis has been developed for efficient and general production of 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines. This method features very short reaction times and high yields, highlighting a modern approach to synthesizing these compounds (Orelli et al., 2020).

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCKBDNIBZPFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342300
Record name 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole

CAS RN

5661-10-9
Record name 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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